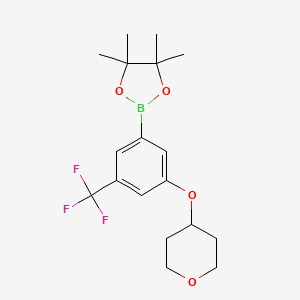

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester

Description

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096341-24-9) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its molecular formula is C₁₈H₂₄BF₃O₄, with a molecular weight of 372.19 g/mol . The compound features a trifluoromethyl (–CF₃) group at the meta position and a tetrahydropyran-4-yloxy (–OTHP) ether substituent at the para position on the phenyl ring (relative to the boronic ester group). These functional groups enhance its stability, solubility in organic solvents, and utility in medicinal chemistry and materials science .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BF3O4/c1-16(2)17(3,4)26-19(25-16)13-9-12(18(20,21)22)10-15(11-13)24-14-5-7-23-8-6-14/h9-11,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAHTTWVNOBUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOCC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester typically involves the following steps:

Formation of the Tetrahydropyran-4-yloxy Group: This can be achieved through the etherification of a suitable phenol derivative with tetrahydropyran.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Boronic Acid Pinacol Ester Formation: The final step involves the reaction of the phenylboronic acid derivative with pinacol in the presence of a suitable catalyst to form the boronic acid pinacol ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound participates in Suzuki-Miyaura cross-coupling reactions , a cornerstone of carbon-carbon bond formation. In this process:

-

Mechanism : The boronic ester undergoes transmetalation with a palladium catalyst, transferring its organic group to the catalyst. This facilitates coupling with aryl halides or triflates to form biaryl compounds .

-

Reagents/Conditions : Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvents like THF or water .

-

Key Features :

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | Biaryl compounds |

Oxidation

The pinacol ester can be oxidized to the corresponding boronic acid :

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or other oxidizing agents under basic conditions.

-

Outcome : The pinacol ester (B(OCH₂)₂) is converted to B(OH)₂, which is more reactive in subsequent reactions.

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Oxidation | H₂O₂, Et₃N, THF | Boronic acid |

Reduction

Reduction of the boronic ester to an alcohol:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.

-

Considerations : The THP group’s stability under these conditions must be assessed to avoid cleavage.

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Reduction | LiAlH₄, THF | Alcohol derivative |

Substitution Reactions

The boronic ester group can be replaced with other functional groups:

-

Mechanism : Nucleophilic substitution or electrophilic displacement, depending on the target group.

-

Example : Replacement with a hydroxyl group under acidic conditions, potentially releasing the THP diol for further reactions.

Reversible Covalent Bonding

The THP group (a diol) may participate in reversible covalent bonding with other diols or electrophiles:

-

Applications : Dynamic covalent chemistry, sensing, or controlled-release systems.

-

Mechanism : Formation of boronate esters with diols, which can be cleaved under acidic conditions.

Rhodium-Catalyzed Conjugate Additions

Based on analogous organoboranes, this compound may participate in rhodium-catalyzed conjugate additions to α,β-unsaturated ketones:

-

Mechanism : Coordination of the boronic ester to the rhodium catalyst followed by addition to the enone .

-

Influence of Ligands : Bidentate ligands like dppb enhance yields, while monodentate ligands (e.g., PPh₃) reduce efficiency .

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Rhodium-Catalyzed Conjugate Addition | Rh(acac)(CO)₂, dppb, MeOH | β-Hydroxy ketones |

Comparative Analysis of Functional Groups

| Functional Group | Role in Reactivity | Impact on Stability |

|---|---|---|

| CF₃ | Electron-withdrawing, increases reactivity | Enhances thermal and chemical stability |

| THP Ether | Solubility modifier, diol protection | Reduces steric hindrance for catalytic sites |

| Pinacol Boronic Ester | Facilitates transmetalation | Provides stability for storage and handling |

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The primary application of 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester is in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more viable as drug candidates .

Mechanism of Action

In the Suzuki-Miyaura reaction, this compound acts as a boron source that undergoes transmetalation with a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, leading to diverse product formations.

Medicinal Chemistry

Drug Development

The structural characteristics of 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester make it a valuable building block in drug discovery. Its ability to form stable complexes with biological targets allows for the development of novel therapeutic agents. Research indicates that compounds containing boronic acids exhibit significant biological activity, including antimicrobial properties and potential anti-cancer effects .

Case Studies

Recent studies have highlighted the compound's efficacy in inhibiting specific enzymes involved in cancer progression. For instance, its interactions with proteasomes have been investigated for potential anti-cancer applications . The trifluoromethyl group also contributes to enhanced solubility and bioavailability in biological systems.

Materials Science

Conjugated Polymers

The unique electronic properties of 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester make it suitable for applications in materials science, particularly in the development of conjugated polymers. These polymers are essential for creating organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to conduct electricity while maintaining flexibility .

Cross-Linking Reactions

The boronic acid moiety can participate in cross-linking reactions, which are vital for forming stable polymer networks. This property is advantageous for developing materials with specific mechanical and thermal properties tailored for various applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Drug Development | Potential anti-cancer properties |

| Materials Science | Conjugated Polymers | Unique electronic properties for OLEDs |

| Cross-Linking | Polymer network formation | Tailored mechanical and thermal properties |

Mechanism of Action

The mechanism of action of 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the tetrahydropyran-4-yloxy group provides additional steric and electronic effects that influence its reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations in Trifluoromethylphenylboronic Acid Pinacol Esters

The trifluoromethyl (–CF₃) group is a common motif in pharmaceuticals and agrochemicals due to its metabolic stability and electron-withdrawing properties. Below is a comparison of analogs with variations in substituents and their impacts:

Key Observations :

- The tetrahydropyran-4-yloxy (OTHP) group in the target compound improves solubility in non-polar solvents compared to analogs with polar substituents like –OH or –CO₂CH₃ .

- Pyridine-based analogs (e.g., ) have different electronic profiles, affecting their coupling efficiency with electron-deficient aryl halides.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura couplings rely on the boronic ester’s ability to transfer the aryl group to a palladium catalyst. Substituents influence reaction rates and yields:

- Trifluoromethyl (–CF₃) : Enhances electron deficiency, accelerating oxidative addition with electron-rich palladium catalysts .

- Halogens (–F, –Cl) : Fluorine increases stability but may reduce reactivity; chlorine can act as a directing group in subsequent functionalization .

Example: In , 3-trifluoromethylphenylboronic acid (non-pinacol ester) achieved a 76% yield in a coupling reaction. The pinacol ester form of the target compound may offer better stability under anhydrous conditions, though direct yield comparisons are unavailable in the evidence.

Biological Activity

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester (CAS Number: 2096341-24-9) is a boronic acid derivative known for its potential applications in organic synthesis and medicinal chemistry. This compound features a trifluoromethyl group, which enhances its biological activity and selectivity. Understanding its biological activity is crucial for its application in various fields, including drug development and diagnostics.

- Molecular Formula : C₁₈H₂₄BF₃O₄

- Molecular Weight : 372.20 g/mol

- Physical Characteristics :

- Density: Not available

- Melting Point: Not available

- Boiling Point: Not available

- Flash Point: Not available

Boronic acids, including this compound, typically interact with biological molecules through reversible covalent bonding to diols, such as those found in sugars. This characteristic allows them to act as enzyme inhibitors or modulators. The presence of the trifluoromethyl group may enhance the compound's lipophilicity and stability, thereby potentially improving its binding affinity to target biomolecules.

Binding Affinity Studies

Investigations into the binding affinities of boronic acids with sugars indicate that modifications such as the trifluoromethyl substitution can significantly influence their selectivity and strength of interaction. For example, studies have shown that ortho-substituted phenylboronic acids exhibit stronger binding to d-glucose compared to d-fructose . This property can be particularly useful in developing glucose sensors or diabetes diagnostics.

Case Study 1: Antibacterial Activity

A study examining various phenylboronic acids reported their antibacterial potency against common pathogens. The results indicated that certain structural modifications led to enhanced activity against gram-positive bacteria. Although specific data on our compound is not detailed, the trends observed suggest that similar modifications could yield effective antibacterial agents .

Case Study 2: Enzyme Inhibition

Boronic acids have been explored as enzyme inhibitors in various biochemical pathways. The ability of boronates to form stable complexes with enzymes involved in glycosylation processes has been documented. This mechanism may be applicable to our compound, particularly in targeting enzymes that facilitate carbohydrate metabolism .

Research Findings Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation. For Suzuki-Miyaura, use a palladium catalyst (e.g., Pd(dppf)Cl₂) with THF as the solvent and triethylamine (Et₃N) as a base. Reaction monitoring via thin-layer chromatography (TLC) is critical, as prolonged reaction times (>72 hours) may lead to by-products like deboronation or ether cleavage . For boronation, protect the tetrahydropyranyl (THP) ether group during lithiation or Grignard steps to avoid hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this boronic ester?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of the THP group (δ ~3.5–4.0 ppm for ether protons) and trifluoromethyl (CF₃) signal (¹⁹F NMR, δ ~-60 ppm).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the empirical formula (e.g., C₁₈H₂₃BF₃O₄).

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the THP ring conformation .

Q. What are the typical applications of this compound in organic synthesis?

- Methodology : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-(THP-4-yloxy)-5-CF₃-phenyl moiety into complex molecules. The THP group acts as a protecting group for hydroxyl functionalities, enabling orthogonal deprotection strategies in multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with sterically hindered aryl halides?

- Methodology :

- Catalyst selection : Use bulky ligands like SPhos or RuPhos to mitigate steric hindrance.

- Solvent optimization : Replace THF with dioxane or toluene to enhance substrate solubility.

- Temperature control : Conduct reactions at 80–100°C with microwave assistance to accelerate kinetics.

- Additives : Include potassium carbonate (K₂CO₃) or cesium fluoride (CsF) to stabilize the boronate intermediate .

Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., low yield vs. high purity)?

- Methodology :

- By-product identification : Use LC-MS or GC-MS to detect deboronated intermediates or THP ring-opened products.

- Kinetic studies : Perform time-resolved NMR or in-situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Computational modeling : DFT calculations can predict steric/electronic barriers in coupling steps .

Q. How does the THP ether group influence the stability of the boronic ester under varying pH conditions?

- Methodology :

- Acidic conditions : The THP group hydrolyzes at pH < 3, releasing boronic acid. Monitor via ¹H NMR (disappearance of THP protons).

- Basic conditions : The pinacol ester may undergo protodeboronation above pH 10. Stabilize with borate buffers (pH 7–9) for aqueous reactions .

Q. What are the challenges in synthesizing derivatives with sensitive functional groups (e.g., aldehydes or amines)?

- Methodology :

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines or acetals for aldehydes during boronation.

- Low-temperature lithiation : Perform at -78°C to prevent side reactions with electrophilic groups.

- Post-functionalization : Introduce sensitive groups after cross-coupling via deprotection or click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.